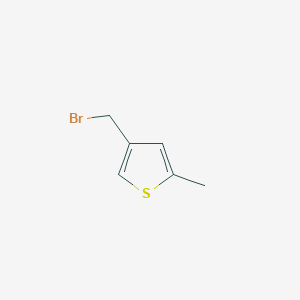
4-(Bromomethyl)-2-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-methylthiophene is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring structure containing one sulfur atom. The bromomethyl group at the 4-position and the methyl group at the 2-position make this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromomethyl)-2-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azidomethyl, thiomethyl, or alkoxymethyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-methylthiophene.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-methylthiophene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development, particularly as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and as a precursor for various agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-methylthiophene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.
Vergleich Mit ähnlichen Verbindungen
2-Bromomethylthiophene: Lacks the methyl group at the 2-position, making it less sterically hindered.
4-Methylthiophene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2,5-Dibromothiophene: Contains two bromine atoms, increasing its reactivity in substitution reactions.
Uniqueness: 4-(Bromomethyl)-2-methylthiophene is unique due to the presence of both a bromomethyl group and a methyl group, which provide a balance of reactivity and steric hindrance. This makes it a versatile intermediate for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C6H7BrS |
|---|---|
Molekulargewicht |
191.09 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-methylthiophene |
InChI |
InChI=1S/C6H7BrS/c1-5-2-6(3-7)4-8-5/h2,4H,3H2,1H3 |
InChI-Schlüssel |
VZLAWFMOQPYADY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CS1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


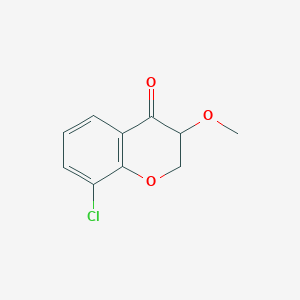
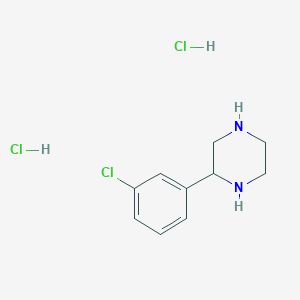

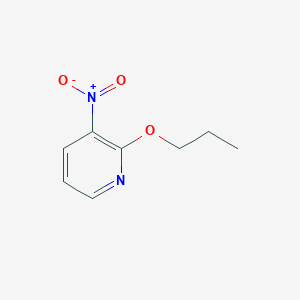
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
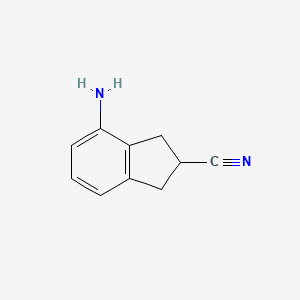
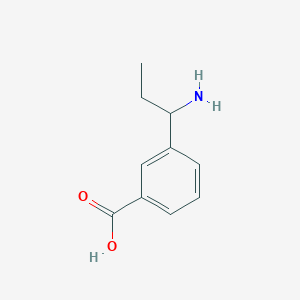
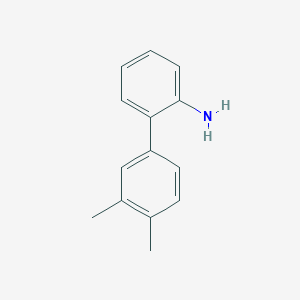
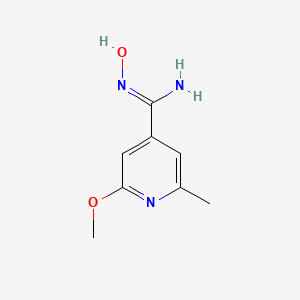
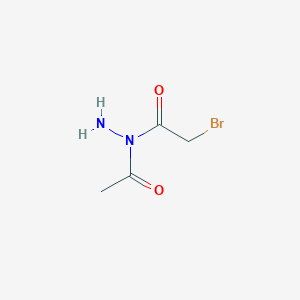
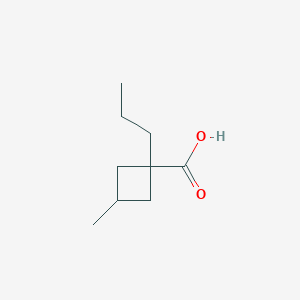
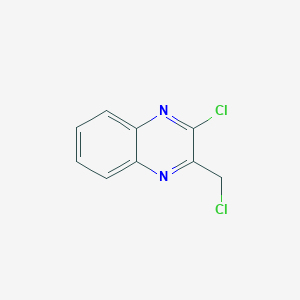
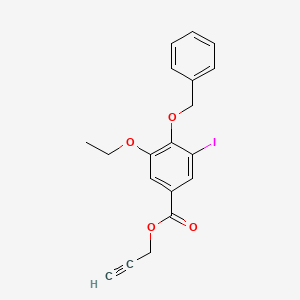
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
